(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone
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Overview
Description
The compound is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a pyrrole ring, and a triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse due to the presence of multiple reactive sites. These could include reactions at the pyrazole, pyrrole, or triazole rings, as well as reactions involving the methyl and phenyl groups .
Scientific Research Applications
- Application : 11ad inhibits the KDM5B enzyme, which demethylates di/trimethyl histone H3 lysine 4. By blocking KDM5B, it may alter gene expression patterns and impact cellular processes .
- Potential : 11ad could serve as a lead compound for developing novel anticancer agents targeting KDM5B. Its inhibition may affect tumor growth and metastasis .
Histone Demethylation Inhibition
Cancer Research
Epigenetic Therapeutics
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-(4-methylphenyl)-5-pyrrol-1-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-6-8-16(9-7-13)25-18(23-10-4-5-11-23)17(20-22-25)19(26)24-15(3)12-14(2)21-24/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGLFEKPBXUIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3C(=CC(=N3)C)C)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone |
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